molecular formula C10H10N2O B1587333 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-84-9

2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1587333
M. Wt: 174.2 g/mol
InChI Key: RODAAWLSKNVZGK-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (DMIPC) is a heterocyclic aromatic compound that is used as a building block in the synthesis of a wide range of pharmaceuticals and other compounds. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular weight of 138.17 g/mol. DMIPC is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and other compounds.

Scientific Research Applications

Novel Antituberculosis Agents

One significant area of application for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides is in the development of potent antituberculosis agents. A study synthesized a set of these compounds, evaluating their in vitro activity against various tuberculosis strains, including multi- and extensive drug-resistant Mycobacterium tuberculosis. The compounds exhibited remarkable microbe selectivity and potent activity, with MIC(90) values of ≤ 1 μM, indicating their potential as drug-like, synthetically accessible anti-TB agents with excellent potency against resistant TB strains and encouraging pharmacokinetics (Moraski et al., 2011).

Synthetic Methodologies

Research has also focused on synthetic methodologies involving 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and related compounds. For instance, water-mediated synthesis of methylimidazo[1,2-a]pyridines without deliberate addition of a catalyst was reported, highlighting a novel method for producing imidazo[1,2-a]pyridine-3-carbaldehydes. This approach presents an efficient route for synthesizing these compounds, useful in various chemical synthesis applications (Mohan et al., 2013).

Molecular Complexes and Catalysis

Another research area involves the synthesis and characterization of molecular complexes containing imidazo[1,2-a]pyridine derivatives. Studies have detailed the synthesis of new oxadiazolecopper(II) derivatives obtained from thiosemicarbazone complexes, exploring the structural and magnetic properties of these compounds. Such research contributes to the understanding of ligand-to-metal charge transfer and the magnetic behavior of these complexes, which could be relevant in catalysis and materials science (Gómez-Saiz et al., 2003).

Organic Synthesis and Chemical Properties

Further applications are found in the context of organic synthesis, where derivatives of 2,7-Dimethylimidazo[1,2-a]pyridine serve as precursors or intermediates for the synthesis of complex organic molecules. For example, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation has been explored, providing valuable insights into the versatility of these compounds in synthesizing novel heterocyclic structures (Mohan et al., 2013).

properties

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODAAWLSKNVZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374394
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

820245-84-9
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 820245-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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